

Validating the efficacy of Censavudine against other NRTIs

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Compound of Interest

Compound Name: Censavudine

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Censavudine: A Comparative Analysis of a Novel NRTI

For Researchers, Scientists, and Drug Development Professionals

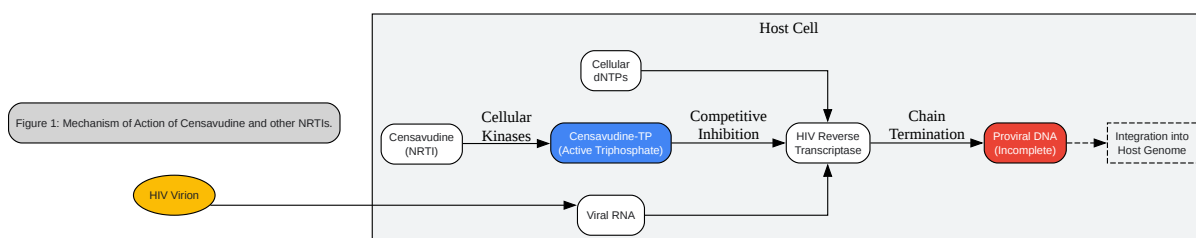
Introduction

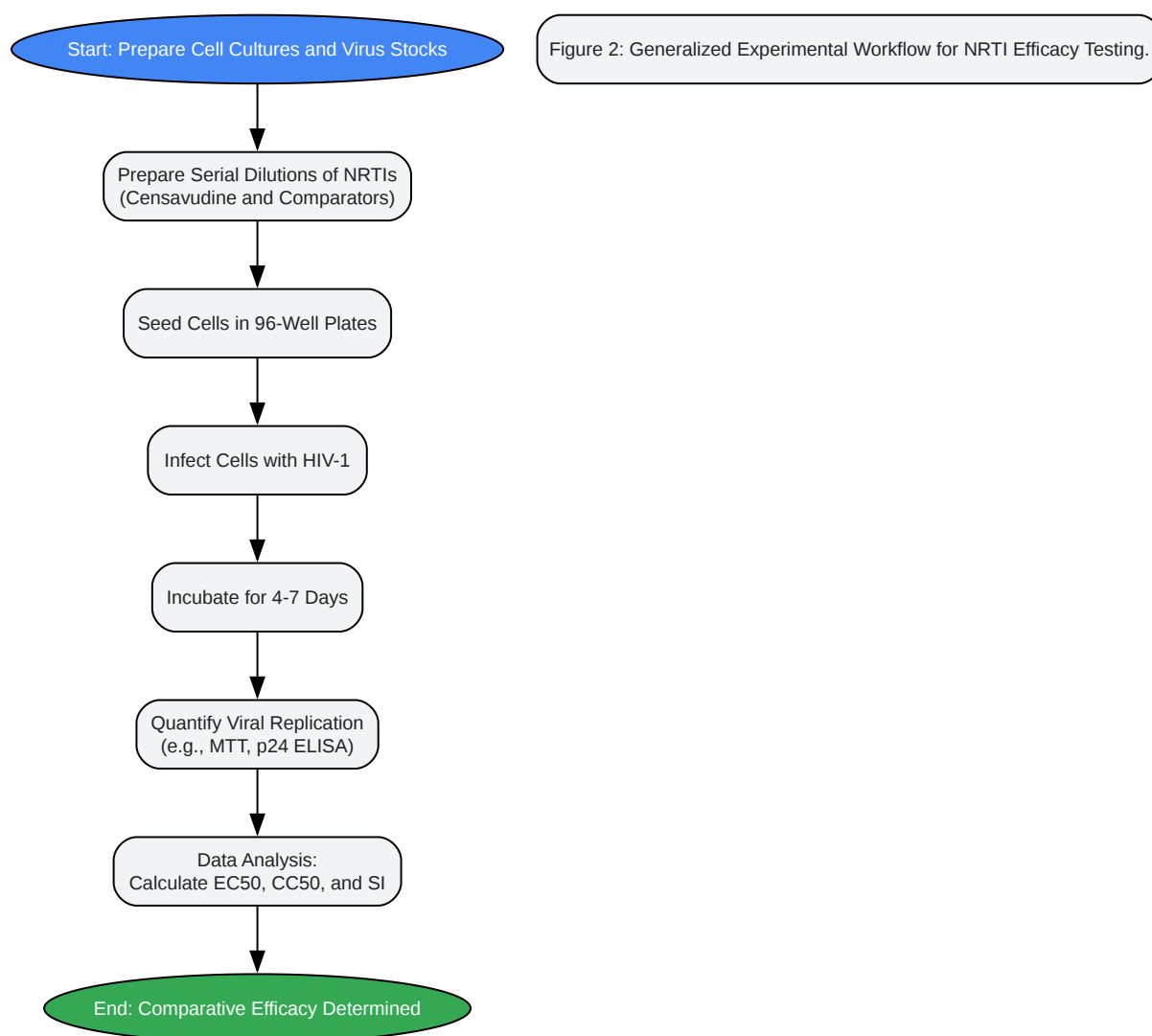
Censavudine (also known as BMS-986001 or 4'-ethynylstavudine) is an investigational nucleoside reverse transcriptase inhibitor (NRTI) that has been evaluated for the treatment of HIV-1 infection.[1][2] Like other NRTIs, its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, a critical step in the HIV replication cycle.[1][3] While initially developed for HIV, the clinical development for this indication has been discontinued.[4] More recently, **Censavudine** is being investigated for its potential in treating neurodegenerative diseases.[5][6] This guide provides a comparative overview of **Censavudine** against other NRTIs, based on available preclinical and clinical data, with a focus on its efficacy and mechanism of action.

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors

Nucleoside Reverse Transcriptase Inhibitors are prodrugs that require intracellular phosphorylation to their active triphosphate form.[3] These activated analogues mimic natural deoxynucleotides. During the reverse transcription of the viral RNA genome into DNA, the HIV

reverse transcriptase enzyme incorporates these NRTI triphosphates into the growing DNA chain. However, NRTIs lack the 3'-hydroxyl group necessary to form the phosphodiester bond with the next nucleotide, leading to premature chain termination and halting viral DNA synthesis.^{[3][7]}





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